molecular formula C7H9N5O B11521346 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile

4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile

Cat. No.: B11521346
M. Wt: 179.18 g/mol
InChI Key: KKZUHTMZIMPXEU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile is an organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carbonitrile group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyanamide and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Its derivatives are explored for their pharmacological properties, including their ability to inhibit specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The triazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and as a UV filter in sunscreens.

    4-(Dimethylamino)phenol: Studied for its potential therapeutic applications.

Uniqueness: 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile is unique due to the combination of its functional groups and the triazine ring

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C7H9N5O/c1-12(2)6-9-5(4-8)10-7(11-6)13-3/h1-3H3

InChI Key

KKZUHTMZIMPXEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C#N)OC

Origin of Product

United States

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